molecular formula C10H9BrN2S B13536978 4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine

4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13536978
M. Wt: 269.16 g/mol
InChI Key: AUAKPVIOSOYMDK-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it may interfere with cell division processes, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-(2-Bromo-5-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs .

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

4-(2-bromo-5-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-8(11)7(4-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

AUAKPVIOSOYMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=CSC(=N2)N

Origin of Product

United States

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